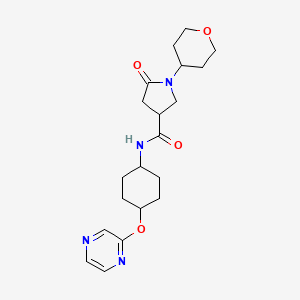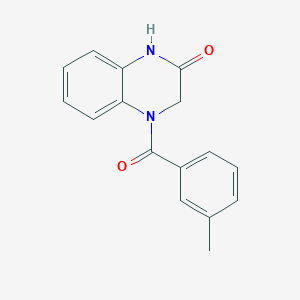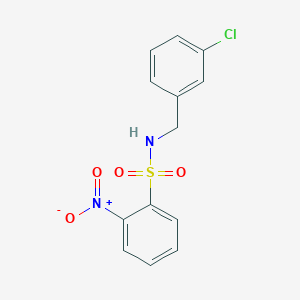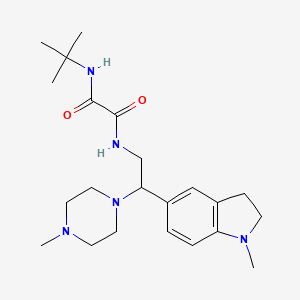
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, commonly known as EEP, is a complex organic molecule that has been extensively studied in both scientific and industrial fields. It is a part of the quinolone-based compounds which have become strikingly conspicuous in recent years .
Synthesis Analysis
The title compound can be obtained via two synthetic routes. The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .
Molecular Structure Analysis
EEP was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .
Chemical Reactions Analysis
Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined . Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds :
- Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a compound structurally related to Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, has been utilized in synthesizing pyrano and thieno pyrimidines. These compounds have shown potential in various chemical applications (Paronikyan et al., 2016).
Antibacterial Properties :
- Research on quinoline carboxylic acids, which are structurally similar to Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, has revealed significant antibacterial properties against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Pharmacokinetics and Metabolite Identification :
- Related compounds, such as those involving tetrahydroisoquinoline and piperidine structures, have been studied for their pharmacokinetics and the identification of metabolites in human subjects. This research is crucial for understanding the drug's behavior in the human body and its potential therapeutic applications (Umehara et al., 2009).
Synthesis of Piperidine Substituted Compounds :
- The synthesis of new piperidine substituted compounds, which are structurally related to Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, has been reported. These compounds have demonstrated potential in biological applications, including antibacterial and antifungal activities (Shafi et al., 2021).
Development of Anticancer Agents :
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, have been synthesized and evaluated as anticancer agents. This research signifies the compound's potential in developing new cancer treatments (Rehman et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate are bacterial macromolecules, specifically the DNA Gyrase of Staphylococcus aureus, topoisomerase II of Mycobacterium tuberculosis, and topoisomerase IV of Streptococcus pneumoniae . These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them ideal targets for antibacterial agents .
Mode of Action
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate interacts with its targets by binding to the active centers of these bacterial enzymes . This binding inhibits the normal function of the enzymes, disrupting the bacterial DNA processes and leading to bacterial death .
Biochemical Pathways
The action of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA Gyrase and topoisomerases, the compound prevents the unwinding and supercoiling of bacterial DNA, which is a crucial step in these pathways . This disruption leads to the cessation of these processes, ultimately resulting in bacterial death .
Result of Action
The molecular and cellular effects of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate’s action include the disruption of bacterial DNA processes, leading to bacterial death . By inhibiting crucial enzymes involved in DNA replication and transcription, the compound prevents the bacteria from multiplying and functioning normally .
Eigenschaften
IUPAC Name |
ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-19-8-11-23-22(16-19)25(28-14-12-20(13-15-28)26(29)32-5-2)24(17-27-23)33(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,20H,4-5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBSHOLKHPOIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)
